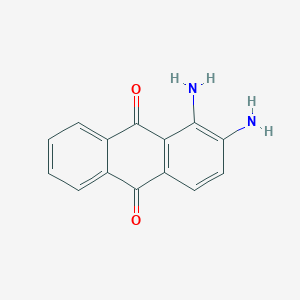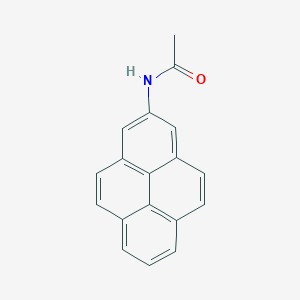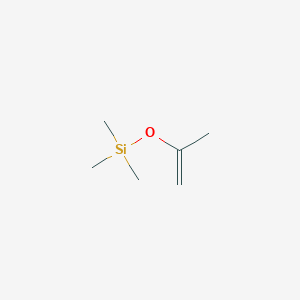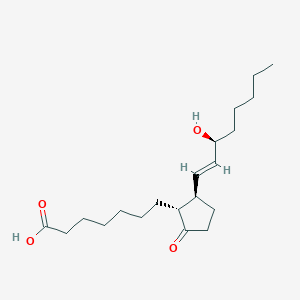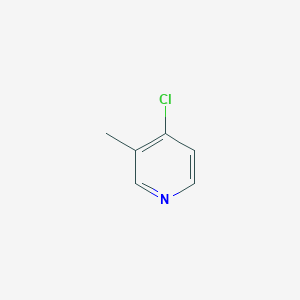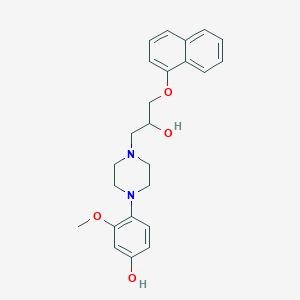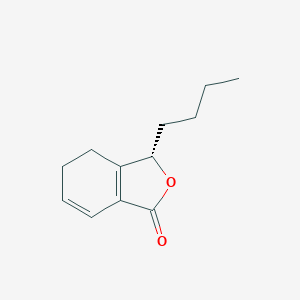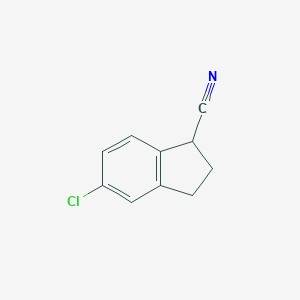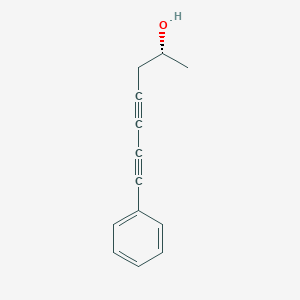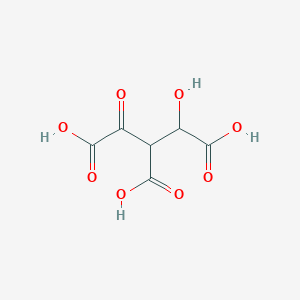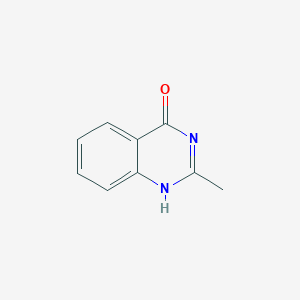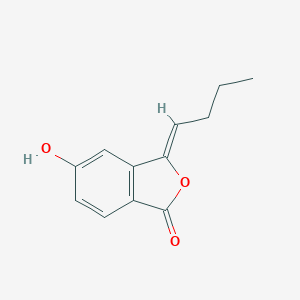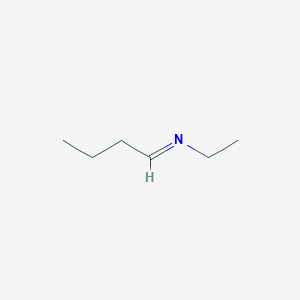
Ethanamine, N-butylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N-butylidene-, also known as N-butylideneethanamine or NBE, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a colorless liquid with a boiling point of 129-131°C and a density of 0.872 g/mL. In
Mecanismo De Acción
The mechanism of action of NBE is not fully understood. However, studies have suggested that it may act as a monoamine oxidase inhibitor, which could explain its potential use in the treatment of neurological disorders. It may also act as a chiral auxiliary by forming a diastereomeric complex with a chiral molecule, which could facilitate asymmetric synthesis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that NBE can affect the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of NBE.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NBE is its relatively simple synthesis method, which makes it easily accessible for researchers. It is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of NBE is its low solubility in water, which could limit its potential applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of NBE. One area of research could be the development of NBE derivatives with improved solubility and bioactivity. Another area of research could be the investigation of NBE's potential use as a chiral auxiliary in the synthesis of complex molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of NBE and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, NBE is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its potential use in medicinal chemistry, organic synthesis, and materials science. Although the mechanism of action and biochemical and physiological effects of NBE are not fully understood, it has shown promise in the treatment of various diseases. Further research is needed to fully understand the potential applications of NBE and its derivatives.
Métodos De Síntesis
NBE can be synthesized through the reaction of butanal and ethylamine in the presence of a catalyst such as sodium ethoxide. This reaction results in the formation of NBE and ethanol as a byproduct. The yield of NBE can be improved by using a solvent such as benzene or toluene.
Aplicaciones Científicas De Investigación
NBE has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, NBE has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
1611-12-7 |
|---|---|
Nombre del producto |
Ethanamine, N-butylidene- |
Fórmula molecular |
C6H13N |
Peso molecular |
99.17 g/mol |
Nombre IUPAC |
N-ethylbutan-1-imine |
InChI |
InChI=1S/C6H13N/c1-3-5-6-7-4-2/h6H,3-5H2,1-2H3 |
Clave InChI |
BLARBXSPVIJGSG-UHFFFAOYSA-N |
SMILES |
CCCC=NCC |
SMILES canónico |
CCCC=NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)
